(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid
Overview
Description
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with significant potential in various fields of scientific research and industrial applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-chlorophenylcarbamoyl group. The molecular formula of this compound is C13H11BClNO3, and it has a molecular weight of 275.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with 4-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process is also scaled up, often involving continuous flow systems and advanced separation techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can undergo reduction reactions, particularly at the carbamoyl group, to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups, making it a potent inhibitor of enzymes that contain such functional groups. This interaction can modulate the activity of the target enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the 4-chlorophenylcarbamoyl group, making it less specific in its interactions.
4-Chlorophenylboronic acid: Similar structure but without the carbamoyl group, leading to different reactivity and applications.
Carbamoylphenylboronic acid:
Uniqueness
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the 4-chlorophenyl and carbamoyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with biological molecules and in the synthesis of complex organic compounds .
Properties
IUPAC Name |
[3-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClNO3/c15-11-4-6-12(7-5-11)16-13(17)9-2-1-3-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHSCCBYOWTUJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656881 | |
Record name | {3-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-31-0 | |
Record name | {3-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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